Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, (T-4)-tetrachlorozincate(2-) (2:1)
Overview
Description
“Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-” is a chemical compound with the molecular formula C17H19N2O2S+ . It has a molecular weight of 315.4 g/mol . The compound is also known by other names such as “2,5-diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium” and "SCHEMBL5665263" .
Molecular Structure Analysis
The molecular structure of this compound includes a benzenediazonium core with two ethoxy groups at the 2 and 5 positions, a thioether group at the 4 position linked to a 4-methylphenyl group . The InChI string for this compound is "InChI=1S/C17H19N2O2S/c1-4-20-15-11-17 (16 (21-5-2)10-14 (15)19-18)22-13-8-6-12 (3)7-9-13/h6-11H,4-5H2,1-3H3/q+1" .Physical And Chemical Properties Analysis
This compound has a molecular weight of 315.4 g/mol . It has a computed XLogP3-AA value of 5.7, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has six rotatable bonds . Its topological polar surface area is 71.9 Ų . The compound carries a formal charge of +1 .Scientific Research Applications
Thermal Stability and Decomposition
- Benzenediazonium compounds have varying thermal stability, with some forms showing high thermal stability, while others are thermolabile. The stability is influenced by factors like storage conditions and mixing ratios of components. An example includes the synthesis and thermal analysis of different diazonium tetraphenylborates (Sato & Sugawara, 1985).
Biological Activities
- Certain benzenediazonium compounds, such as 4-thiazolidinones, show in vitro growth inhibiting activity against various microbes and have been evaluated for their antitubercular and anticancer properties (Hirpara, Parekh & Parekh, 2003).
Chemical Reactions and Synthesis
- Benzenediazonium ions interact in complex ways with other chemicals, leading to various phenylation products and cationic rearrangements. This highlights their reactivity and potential in synthetic chemistry (Pilski et al., 1985).
Tumorigenic Potential
- Certain benzenediazonium ions, like the 4-(hydroxymethyl) variant, have been shown to induce tumors in animal models, suggesting a potential risk factor in their use or exposure (Tóth, Nagel & Ross, 1982).
Photolytic Reactions
- Photolysis of benzenediazonium compounds in specific solvents can produce various transients, indicating their potential application in photochemical studies (Steenken et al., 1998).
properties
IUPAC Name |
2,5-diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;tetrachlorozinc(2-) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H19N2O2S.4ClH.Zn/c2*1-4-20-15-11-17(16(21-5-2)10-14(15)19-18)22-13-8-6-12(3)7-9-13;;;;;/h2*6-11H,4-5H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIBXAZYWVZCHR-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1[N+]#N)OCC)SC2=CC=C(C=C2)C.CCOC1=CC(=C(C=C1[N+]#N)OCC)SC2=CC=C(C=C2)C.Cl[Zn-2](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38Cl4N4O4S2Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, (T-4)-tetrachlorozincate(2-) (2:1) | |
CAS RN |
38656-51-8 | |
Record name | Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, (T-4)-tetrachlorozincate(2-) (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-diethoxy-4-[(4-methylphenyl)thio]benzenediazonium tetrachlorozincate (2:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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